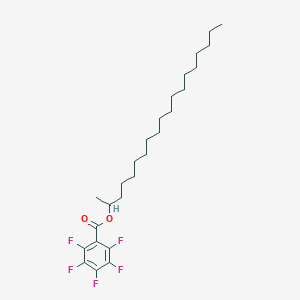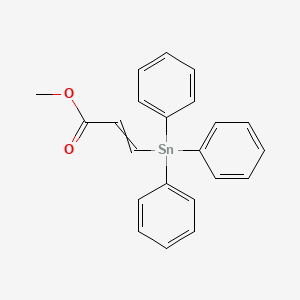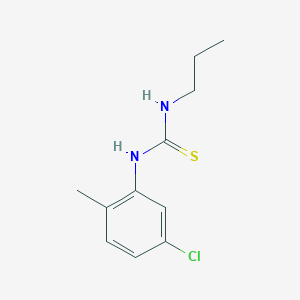![molecular formula C14H10Br2N6O B12561572 N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea CAS No. 265646-77-3](/img/structure/B12561572.png)
N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine atoms and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-bromoaniline with 4-bromo-2-(2H-tetrazol-5-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidized derivatives of the tetrazole ring.
- Debrominated urea derivatives.
- Substituted urea compounds with various functional groups.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the tetrazole ring.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development, particularly as a scaffold for the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
N-(4-Chlorophenyl)-N’-[4-chloro-2-(2H-tetrazol-5-yl)phenyl]urea: Similar structure but with chlorine atoms instead of bromine.
N-(4-Fluorophenyl)-N’-[4-fluoro-2-(2H-tetrazol-5-yl)phenyl]urea: Contains fluorine atoms, offering different electronic properties.
Uniqueness:
- The presence of bromine atoms in N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea imparts distinct reactivity and potential biological activity compared to its chlorine and fluorine analogs.
- The tetrazole ring enhances the compound’s ability to form stable complexes with metal ions and biological targets.
属性
CAS 编号 |
265646-77-3 |
|---|---|
分子式 |
C14H10Br2N6O |
分子量 |
438.08 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C14H10Br2N6O/c15-8-1-4-10(5-2-8)17-14(23)18-12-6-3-9(16)7-11(12)13-19-21-22-20-13/h1-7H,(H2,17,18,23)(H,19,20,21,22) |
InChI 键 |
HNCHAANFUMUUOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)

![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)

![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)




